molecular formula C6H7N7S B13731401 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- CAS No. 143659-37-4

5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano-

Cat. No.: B13731401
CAS No.: 143659-37-4
M. Wt: 209.23 g/mol
InChI Key: DDFPUZINVGNNBH-UHFFFAOYSA-N
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Description

5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- typically involves the reaction of thioamides with cyanamide derivatives under controlled conditions. One common method involves the cyclization of thioamides with cyanamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole-4-carboxamide: Investigated for its antiproliferative activity against cancer cells.

    Thiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

5-Thiazolecarboximidamide, 2-((aminoiminomethyl)amino)-N-cyano- is unique due to its specific structural features, which confer distinct biological activities.

Properties

CAS No.

143659-37-4

Molecular Formula

C6H7N7S

Molecular Weight

209.23 g/mol

IUPAC Name

N'-cyano-2-(diaminomethylideneamino)-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C6H7N7S/c7-2-12-4(8)3-1-11-6(14-3)13-5(9)10/h1H,(H2,8,12)(H4,9,10,11,13)

InChI Key

DDFPUZINVGNNBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)C(=NC#N)N

Origin of Product

United States

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